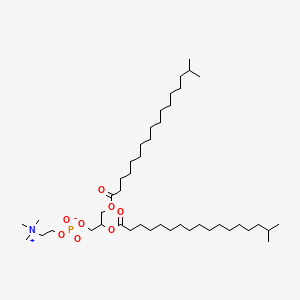
セレノ尿素
説明
Selenourea is an organoselenium compound with the chemical formula Se=C(NH₂)₂. It is a white solid, although it can appear pink or grey when impure. This compound is notable for its stable, unhindered carbon-selenium double bond, which is relatively rare. Selenourea is used in the synthesis of selenium heterocycles and serves as a selenium analog of urea (O=C(NH₂)₂) and thiourea (S=C(NH₂)₂) .
Synthetic Routes and Reaction Conditions:
- Selenourea was first synthesized in 1884 by Auguste Verneuil through the reaction of hydrogen selenide and cyanamide:
Historical Synthesis: H2Se+N≡C−NH2→Se=C(NH2)2
More recent methods focus on the synthesis of substituted selenoureas. These can be synthesized using organic isoselenocyanates and secondary amines:Modern Methods: R−N=C=Se+NHR′R′′→Se=C(−NHR)(−NR′R′′)
Alternatively, isocyanides react with amines in the presence of elemental selenium:RN≡C+R2′NH+Se→R(H)NC(Se)NR2′
Industrial Production Methods:
- The reaction of hydrogen selenide with cyanamide is still used in industrial synthesis due to its simplicity and efficiency .
Types of Reactions:
Oxidation: Selenourea can undergo oxidation reactions, often forming selenium dioxide (SeO₂) as a major product.
Reduction: It can be reduced to form selenides.
Substitution: Selenourea can participate in substitution reactions, particularly with acyl chlorides to form N-acylselenoureas.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and nitric acid (HNO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.
Substitution: Acyl chlorides and amines are commonly used in substitution reactions.
Major Products:
Oxidation: Selenium dioxide (SeO₂)
Reduction: Selenides
Substitution: N-acylselenoureas
科学的研究の応用
Selenourea has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of selenium-containing heterocycles and other organoselenium compounds.
作用機序
Target of Action
Selenourea is an organoselenium compound with the chemical formula Se=C(NH2)2 . It is primarily used in the synthesis of selenium heterocycles . The primary targets of Selenourea are proteins, where it acts as a fluorescence quenching probe to monitor protein dynamics .
Mode of Action
Selenourea interacts with its targets through a photoinduced electron transfer (PET) mechanism . This interaction results in significant enhancement of fluorescence quenching . The PET process is ultrafast, with an intrinsic PET lifetime component of approximately 10 picoseconds .
Biochemical Pathways
Selenourea affects the fluorescence pathways in proteins. It is used to monitor protein conformational changes and dynamics . The compound’s action on these pathways is primarily due to its high quenching efficiency, reduced orbital energy gap, and higher negative free energy change of the electron transfer reaction .
Pharmacokinetics
It is known that the compound’s physicochemical properties are dramatically altered when the selenium atom replaces the carbonyl oxygen of the urea moiety . This change reduces the HOMO–LUMO gap and oxidation potential .
Result of Action
The molecular effect of Selenourea’s action is the significant enhancement of fluorescence quenching in proteins . On a cellular level, this results in the ability to monitor protein conformational changes and dynamics .
生化学分析
Biochemical Properties
Selenourea plays a significant role in biochemical reactions, particularly in the context of protein dynamics. It has been identified as an efficient small molecule fluorescence quenching probe to monitor protein dynamics. Selenourea interacts with various fluorophores through a photoinduced electron transfer mechanism, significantly enhancing fluorescence quenching. This interaction is characterized by an ultrafast intrinsic photoinduced electron transfer lifetime component, which is mostly absent in thiourea . Additionally, selenourea’s selenium atom replacement of the carbonyl oxygen in the urea moiety dramatically reduces the HOMO–LUMO gap and oxidation potential, altering its physicochemical properties .
Cellular Effects
Selenourea influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to enhance fluorescence quenching in proteins, such as tetramethylrhodamine-labeled lysozyme, indicating its potential impact on protein conformational changes and dynamics . The compound’s ability to modulate protein dynamics suggests that it may play a role in regulating cellular functions and processes.
Molecular Mechanism
At the molecular level, selenourea exerts its effects through binding interactions with biomolecules. It primarily binds to reactive groups at the surface of macromolecules through hydrogen bonds, where the selenium atom serves as an acceptor and amide groups as donors . This binding interaction is crucial for its role as a fluorescence quenching probe, enabling it to monitor protein conformational changes and dynamics effectively .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of selenourea can change over time. The compound’s stability and degradation are influenced by various factors, including the environment and experimental conditions. High-pressure studies have shown that selenourea undergoes several intriguing transformations depending on the pressure-transmitting medium and the compression or recrystallization process . These transformations can affect the compound’s stability and long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of selenourea vary with different dosages in animal models. While specific studies on selenourea’s dosage effects are limited, research on selenium nanoparticles has demonstrated that selenium compounds can have adverse effects at high doses. These effects include reductions in body mass, changes in hepatotoxicity indices, and potential impairment of fatty acid, protein, lipid, and carbohydrate metabolisms . It is likely that selenourea exhibits similar dosage-dependent effects, with potential toxic or adverse effects at high doses.
Metabolic Pathways
Selenourea is involved in various metabolic pathways, particularly those related to selenium metabolism. Selenium is an essential trace element that plays a crucial role in the synthesis of selenoproteins, which have a wide range of cellular functions, including regulation of selenium transport, thyroid hormones, immunity, and redox homeostasis . Selenourea’s involvement in these pathways suggests that it may influence metabolic flux and metabolite levels.
Transport and Distribution
Selenourea is transported and distributed within cells and tissues through various mechanisms. Selenium compounds, including selenourea, are known to be transported and distributed in plants and animals, where they play a role in detoxification and protection against toxic metals . The specific transporters or binding proteins that interact with selenourea are not well-characterized, but its distribution within cells and tissues is likely influenced by its physicochemical properties and interactions with biomolecules.
Subcellular Localization
The subcellular localization of selenourea is influenced by its chemical structure and interactions with cellular components. Selenourea is able to bind to reactive groups at the surface of macromolecules, primarily through hydrogen bonds This binding interaction may direct selenourea to specific compartments or organelles within the cell, affecting its activity and function
類似化合物との比較
Urea (O=C(NH₂)₂): Urea is the oxygen analog of selenourea and is widely used in fertilizers and pharmaceuticals.
Thiourea (S=C(NH₂)₂): Thiourea is the sulfur analog of selenourea and is used in photography, gold extraction, and as a reagent in organic synthesis.
Uniqueness of Selenourea:
- Selenourea is unique due to its stable carbon-selenium double bond, which is less common compared to the carbon-oxygen and carbon-sulfur double bonds in urea and thiourea, respectively. This stability allows selenourea to participate in a broader range of chemical reactions and makes it a valuable compound in various scientific and industrial applications .
特性
InChI |
InChI=1S/CH3N2Se/c2-1(3)4/h(H3,2,3) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCFIOXGLBMWHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(N)[Se] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3N2Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4024303 | |
| Record name | Selenourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4024303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Selenourea is a solid., Solid; [HSDB] White crystalline solid; [Alfa Aesar MSDS] | |
| Record name | SELENOUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16240 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Selenourea | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7020 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Very soluble in water., Soluble in alcohol, ether | |
| Record name | SELENOUREA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6040 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.87 [mmHg] | |
| Record name | Selenourea | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7020 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
PRISMS OR NEEDLES FROM WATER | |
CAS No. |
630-10-4 | |
| Record name | SELENOUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16240 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Selenourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SELENOUREA | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227840 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Selenourea | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Selenourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4024303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Selenourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.119 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SELENOUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W506YR523 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SELENOUREA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6040 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
200 °C (DECOMP) | |
| Record name | SELENOUREA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6040 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] (E)-3-(2,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B1239362.png)


![(12E,25E)-5,16,21,32,36-pentabromo-4,20-dihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),30,33,36-dodecaene-11,26-dione](/img/structure/B1239368.png)








